molecular formula C7H11N B14316531 2-Ethylpent-3-enenitrile CAS No. 113279-83-7

2-Ethylpent-3-enenitrile

Cat. No.: B14316531
CAS No.: 113279-83-7
M. Wt: 109.17 g/mol
InChI Key: LHQDJIMAJJRWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpent-3-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a carbon chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpent-3-enenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Ethylpent-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

2-Ethylpent-3-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Ethylpent-3-enenitrile can be compared with other nitriles and alkenes:

    Similar Compounds: 2-Ethylpent-3-yne, 2-Ethylpent-3-ene, and 2-Ethylpentanenitrile.

    Uniqueness: The presence of both a nitrile group and a double bond in this compound makes it unique, offering a combination of reactivity and versatility not found in simpler nitriles or alkenes.

Properties

113279-83-7

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

2-ethylpent-3-enenitrile

InChI

InChI=1S/C7H11N/c1-3-5-7(4-2)6-8/h3,5,7H,4H2,1-2H3

InChI Key

LHQDJIMAJJRWFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.